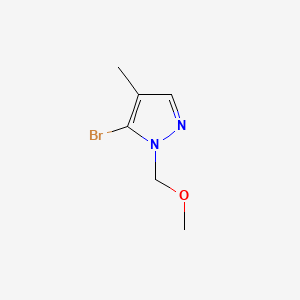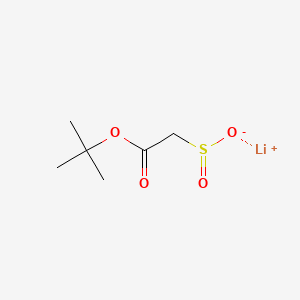![molecular formula C8H17ClN2O2S B6608337 N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride CAS No. 2839139-86-3](/img/structure/B6608337.png)
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride, more commonly known as N-BCPSH, is an important organic compound used in a variety of scientific research applications. It is commonly used in the synthesis of various organic compounds and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-BCPSH has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as peptides and peptidomimetics. It has also been used in the synthesis of various drugs, including anticoagulants and anti-inflammatory agents. Additionally, it has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Mécanisme D'action
The exact mechanism of action of N-BCPSH is not yet fully understood. However, it is believed to act as a proton acceptor, allowing for the transfer of protons from one molecule to another. Additionally, it is believed to act as a catalyst for the formation of various organic compounds, such as peptides and peptidomimetics.
Biochemical and Physiological Effects
N-BCPSH has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and kinases, which can have a variety of effects on the body. Additionally, it has been found to have anti-inflammatory and anticoagulant properties, which can be beneficial in certain medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-BCPSH has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for extended periods of time without degrading. However, it is also highly toxic and should be handled with extreme caution.
Orientations Futures
There are a number of potential future directions for N-BCPSH research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential use in drug development and its potential applications in various medical conditions. Additionally, further research could be done to explore its potential use as a catalyst for the synthesis of various organic compounds. Finally, further research could be done to explore its potential use in the synthesis of various polymers.
Méthodes De Synthèse
N-BCPSH can be synthesized using a variety of methods. The most common method is the reaction of 3-aminobicyclo[1.1.1]pentan-1-ylpropane-2-sulfonamide with hydrochloric acid. The reaction is typically carried out at room temperature and yields the desired product in relatively high yields. The reaction can also be catalyzed by various metal salts, such as zinc chloride, to increase the yield of the product.
Propriétés
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)propane-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c1-6(2)13(11,12)10-8-3-7(9,4-8)5-8;/h6,10H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMOKIDURIWQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC12CC(C1)(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride](/img/structure/B6608259.png)

![1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B6608273.png)
![2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride](/img/structure/B6608277.png)




![4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B6608344.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)


